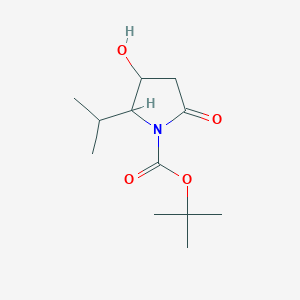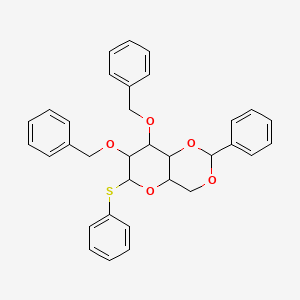![molecular formula C10H14N5O5P B12106838 Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester](/img/structure/B12106838.png)
Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester is a complex organic compound with significant importance in various scientific fields. This compound features a phosphoric acid ester linked to a modified tetrahydrofuran ring, which is further connected to an aminopurine moiety. Its unique structure allows it to participate in diverse chemical reactions and applications, particularly in biochemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the synthesis of the tetrahydrofuran ring, which can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
Introduction of the Aminopurine Moiety: The aminopurine group is introduced via nucleophilic substitution reactions, where a suitable purine derivative reacts with the tetrahydrofuran intermediate.
Phosphorylation: The final step involves the esterification of the hydroxyl group on the tetrahydrofuran ring with phosphoric acid, often using phosphorylating agents like phosphorus oxychloride (POCl₃) or phosphoric anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in nucleotide analog studies, particularly in understanding DNA and RNA interactions.
Medicine: Investigated for its potential as a therapeutic agent, especially in antiviral and anticancer research.
Industry: Utilized in the development of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester exerts its effects involves its interaction with specific molecular targets. The aminopurine moiety can mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis and function. This interaction can inhibit viral replication or induce apoptosis in cancer cells by disrupting critical cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): A natural nucleotide involved in energy transfer within cells.
NADPH: A coenzyme used in anabolic reactions and as a reducing agent.
Cyclic AMP (cAMP): A secondary messenger important in many biological processes.
Uniqueness
Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike natural nucleotides, this compound can be tailored for specific applications, making it a valuable tool in research and industry.
Propriétés
Formule moléculaire |
C10H14N5O5P |
|---|---|
Poids moléculaire |
315.22 g/mol |
Nom IUPAC |
[5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O5P/c1-5-6(20-21(16,17)18)2-7(19-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7H,2H2,1H3,(H2,11,12,13)(H2,16,17,18) |
Clé InChI |
NFGZMOICZSFFLB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12106761.png)
amine](/img/structure/B12106769.png)
![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)




![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12106789.png)



![3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B12106809.png)


